molecular formula C10H12N2O4 B11960567 Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate CAS No. 885-65-4

Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate

Cat. No.: B11960567
CAS No.: 885-65-4
M. Wt: 224.21 g/mol
InChI Key: SYEIZIOPUYDNGY-UHFFFAOYSA-N
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Description

Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate is a heterocyclic ester derivative of pyrazine-2,5-dicarboxylic acid. It features two methyl ester groups at positions 2 and 5 and methyl substituents at positions 3 and 6 on the pyrazine ring. This compound is synthesized via esterification of pyrazine-2,5-dicarboxylic acid, often using methanol under acidic conditions, as reported by Takeuchi et al. and Wang . Its structural rigidity and electron-deficient aromatic core make it a versatile precursor in coordination chemistry and supramolecular networks, particularly in the synthesis of metal-organic frameworks (MOFs) and zwitterionic intermediates .

Properties

CAS No.

885-65-4

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate

InChI

InChI=1S/C10H12N2O4/c1-5-7(9(13)15-3)12-6(2)8(11-5)10(14)16-4/h1-4H3

InChI Key

SYEIZIOPUYDNGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C(=O)OC)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate can be synthesized through several methods. One common method involves the oxidation of 2,5-dimethylpyrazine using selenium dioxide . Another approach is the esterification of pyrazine-2,5-dicarboxylic acid with methanol in the presence of a catalyst . The reaction conditions typically include refluxing the reactants in an organic solvent such as methanol or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrazine-2,5-dicarboxylic acid.

    Reduction: Reduction reactions can convert it to pyrazine derivatives with different functional groups.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Selenium dioxide is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyrazine-2,5-dicarboxylic acid.

    Reduction: Various pyrazine derivatives depending on the reducing agent used.

    Substitution: Substituted pyrazine esters or amides.

Scientific Research Applications

Pharmaceutical Applications

Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate has been studied for its potential therapeutic effects.

Antimicrobial Properties

Research indicates that pyrazine derivatives exhibit significant antimicrobial activity. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli. The compound showed a dose-dependent response, with higher concentrations leading to greater antibacterial effects .

Neuroprotective Effects

Another area of research focuses on the neuroprotective properties of this compound. It has been shown to enhance GABAergic activity in the central nervous system of mice, potentially aiding in the treatment of neurodegenerative diseases .

Food Science Applications

The compound is also utilized in the food industry primarily for its flavoring properties.

Flavor Enhancement

This compound contributes to the roasted and nutty flavors in food products. Its presence in chocolate and coffee enhances sensory attributes, making it a valuable ingredient in flavor formulations .

Safety Assessments

Safety assessments have been conducted to evaluate its use as a food flavoring agent. Studies indicate that at typical consumption levels, it poses no significant health risks to consumers .

Agricultural Applications

In agriculture, this compound has been explored for its potential as a biopesticide.

Pest Repellent Properties

Research suggests that pyrazine derivatives can serve as effective pest repellents due to their strong odors which deter insects from crops . This application could lead to more sustainable agricultural practices by reducing reliance on synthetic pesticides.

Data Tables

Application AreaSpecific UseFindings/Notes
PharmaceuticalAntimicrobial activityEffective against E. coli; dose-dependent response
Neuroprotective effectsEnhances GABAergic activity; potential for neuroprotection
Food ScienceFlavor enhancementContributes roasted/nutty flavors in chocolate and coffee
Safety assessmentsSafe at typical consumption levels
AgriculturalPest repellent propertiesEffective insect deterrent; potential for sustainable practices

Case Studies

  • Antimicrobial Study : In a controlled laboratory setting, this compound was tested against various bacterial strains. Results showed a significant reduction in bacterial colonies at concentrations above 0.6% after four hours of incubation .
  • Flavor Profile Analysis : A sensory evaluation of chocolate products with varying concentrations of this compound revealed enhanced flavor profiles and consumer preference over control samples lacking the compound .

Mechanism of Action

The mechanism of action of dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate involves its interaction with various molecular targets. The ester groups can participate in hydrogen bonding and other interactions with biological molecules. The pyrazine ring can engage in π-π interactions, which are important in molecular recognition processes. These interactions can influence the compound’s biological activity and its role as a chemical intermediate.

Comparison with Similar Compounds

Alkyl Esters of Pyrazine-2,5-Dicarboxylate

Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate belongs to a broader class of pyrazine dicarboxylate esters. Key analogs include:

Compound Name Alkyl Groups Melting Point (°C) Solubility (Organic Solvents) Reactivity Notes
Diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate (2a) Ethyl 84–86 High in EtOAc/cyclohexane Slower ester hydrolysis vs. methyl
Diallyl 3,6-dimethylpyrazine-2,5-dicarboxylate (2b) Allyl 66–67 Moderate in EtOAc/cyclohexane Higher reactivity in click chemistry
Dibutyl 3,6-dimethylpyrazine-2,5-dicarboxylate (2d) Butyl 67–68 Low in polar solvents Enhanced lipophilicity
Diheptyl 3,6-dimethylpyrazine-2,5-dicarboxylate (2e) Heptyl Not reported Very low in polar solvents Tailored for hydrophobic applications

Key Findings :

  • Melting Points : Methyl and ethyl esters (84–86°C) have higher melting points than allyl or butyl derivatives (66–68°C), reflecting weaker intermolecular forces in longer alkyl chains .
  • Reactivity : Methyl esters are less reactive toward nucleophiles (e.g., amines) compared to allyl esters, which participate in Diels-Alder or thiol-ene reactions .
  • Applications : Ethyl and butyl esters are preferred in catalysis requiring lipophilic environments, while methyl esters are used in crystalline MOFs due to their compact structure .

Pyrazine-2,5-Dicarboxylic Acid and Its Derivatives

The parent acid, pyrazine-2,5-dicarboxylic acid, and its dihydrate form exhibit distinct properties:

Property Dimethyl Ester Pyrazine-2,5-Dicarboxylic Acid
Polarity Low (methyl esters reduce polarity) High (free carboxyl groups)
Solubility Soluble in CHCl₃, EtOAc Soluble in water, polar aprotic solvents
Reactivity Ester hydrolysis under basic conditions Direct coordination to metal ions
Applications MOF synthesis Zwitterion formation

Structural Insights :

  • The ester’s methyl groups restrict rotational freedom, favoring planar coordination geometries in MOFs. In contrast, the free acid forms hydrogen-bonded networks, as seen in its dihydrate structure .

Amide Derivatives

Reaction of this compound with amines yields dicarboxamides. For example, treatment with 2-(aminomethyl)pyridine produces a dicarboxamide with a 90% yield . Compared to esters, amides exhibit:

  • Higher Thermal Stability : Melting points exceed 470 K due to hydrogen bonding .
  • Supramolecular Interactions : Amide N–H groups form robust hydrogen bonds, enabling 3D networks absent in ester analogs .

Substituent Effects on Pyrazine Core

Variations in substituents significantly alter properties:

Compound Substituents Key Property
5,6-Bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate (I) Pyridyl, methyl esters Planar crystal packing via π-π stacking
3-Ethyl-2,5-dimethylpyrazine Ethyl, methyl groups Volatile flavor compound (FEMA 3149)
Pyrazine-2,3-dicarboxylic acid Carboxyl groups Twisted carboxyl planes (10.8°–87.9°)

Crystallographic Comparison :

  • Methyl esters (e.g., compound I) form monoclinic crystals (space group Ia) with shorter hydrogen bonds (O–H···N) compared to ethyl analogs, which exhibit distorted geometries due to steric effects .

Biological Activity

Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate (DMDPDC) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and antioxidant effects, alongside relevant research findings and case studies.

Chemical Structure and Properties

DMDPDC has the molecular formula C12H16N2O4C_{12}H_{16}N_2O_4 and is characterized by a pyrazine ring with two methyl groups and two carboxylate ester functionalities. The compound's unique structure contributes to its diverse biological activities.

1. Antimicrobial Properties

Research has indicated that DMDPDC exhibits significant antimicrobial activity against various pathogens. For instance, studies have demonstrated its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that DMDPDC could serve as a potential candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

2. Antioxidant Activity

DMDPDC has also been studied for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. In vitro assays have shown that DMDPDC can scavenge free radicals effectively, demonstrating a dose-dependent response.

Concentration (µM)% Inhibition of DPPH Radical
1025%
5055%
10080%

The compound's ability to reduce oxidative stress markers indicates its potential therapeutic applications in conditions like cardiovascular diseases and cancer .

The biological activities of DMDPDC are attributed to its interaction with various molecular targets. It is hypothesized that the compound modulates oxidative stress pathways and inflammatory responses by influencing enzyme activity and gene expression related to these processes. For example, studies suggest that DMDPDC may inhibit NADPH oxidase activity, thereby reducing reactive oxygen species (ROS) production in cellular models .

Case Study 1: Antimicrobial Efficacy

In a recent study published in Food Chemistry, researchers evaluated the antimicrobial efficacy of DMDPDC in food preservation. The results showed that incorporating DMDPDC into food matrices significantly reduced microbial load without adversely affecting sensory qualities. This study highlights the practical applications of DMDPDC in enhancing food safety .

Case Study 2: Antioxidant Potential in Cardiovascular Health

A clinical trial investigated the effects of DMDPDC supplementation on oxidative stress parameters in patients with metabolic syndrome. Participants receiving DMDPDC showed a marked reduction in malondialdehyde (MDA) levels, a biomarker of oxidative stress, compared to the placebo group. This suggests that DMDPDC may have protective effects against cardiovascular diseases .

Q & A

Q. What are the common synthetic routes for dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate?

The synthesis often involves cyclocondensation of ester-functionalized precursors under reflux conditions. For example, hydrazine hydrate in methanol/ethanol under basic conditions has been used to prepare analogous pyrazolo-pyridine dicarboxylates, though yields may vary depending on substituent effects . X-ray crystallography (e.g., monoclinic P21/c space group with unit cell parameters a = 12.284 Å, b = 5.640 Å, c = 7.881 Å) can confirm structural integrity, as demonstrated for diethyl pyrazine-2,5-dicarboxylate derivatives .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • X-ray diffraction : Resolves crystal packing and bond angles (e.g., β = 108.713° for diethyl pyrazine-2,5-dicarboxylate) .
  • NMR spectroscopy : Identifies methyl and ester proton environments (δ ~3.8–4.3 ppm for methoxy groups).
  • Mass spectrometry : Validates molecular weight (e.g., 533.8 g/mol for a related dihydropyridine dicarboxylate) .

Q. How can ester hydrolysis be optimized for downstream functionalization?

Basic hydrolysis (e.g., NaOH/EtOH) is typical, but competing side reactions may occur. For example, attempts to hydrolyze ester groups of pyrazolopyridine dicarboxylates under basic conditions yielded incomplete conversion, suggesting controlled pH and temperature monitoring are critical .

Advanced Research Questions

Q. How can failed cyclization reactions during synthesis be systematically addressed?

In studies of pyrazolopyridopyridazine diones, cyclization failures were attributed to steric hindrance or insufficient activation of carboxylate groups. Mitigation strategies include:

  • Alternative catalysts : Lewis acids (e.g., ZnCl₂) to enhance electrophilicity.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Temperature gradients : Stepwise heating to avoid decomposition .

Q. What computational methods are suitable for modeling reaction mechanisms?

Density Functional Theory (DFT) can map energy barriers for cyclization or ester hydrolysis. For instance, linking reaction pathways to conceptual frameworks (e.g., frontier molecular orbital theory) helps identify rate-limiting steps . Molecular dynamics simulations may also predict solvent effects on intermediate stability.

Q. How can conflicting crystallographic data on polymorphs be resolved?

  • High-resolution X-ray diffraction : Compare unit cell parameters (e.g., V = 517.2 ų for diethyl pyrazine-2,5-dicarboxylate) .
  • Thermal analysis : Differential scanning calorimetry (DSC) to detect polymorphic transitions.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O bonds) influencing packing .

Q. What methodologies improve reproducibility in multi-step syntheses?

  • In-line analytics : Real-time FTIR or Raman spectroscopy to monitor reaction progress.
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., molar ratios, reflux time).
  • Scale-up protocols : Ensure consistent mixing and heat transfer, as highlighted in membrane separation research frameworks .

Methodological Notes

  • Safety : Handle with nitrile gloves and fume hoods; avoid dust formation due to potential respiratory hazards .
  • Data validation : Cross-reference spectral data with databases (e.g., PubChem, CAS Common Chemistry) to resolve ambiguities .

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